molecular formula C9H19N B1532306 2-Butylcyclopentan-1-amine CAS No. 1249334-28-8

2-Butylcyclopentan-1-amine

Cat. No. B1532306
M. Wt: 141.25 g/mol
InChI Key: SKBPHDIPQLGWNR-UHFFFAOYSA-N
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Description

“2-Butylcyclopentan-1-amine” is a chemical compound with the CAS Number: 1249334-28-8 . It has a molecular weight of 141.26 and is a liquid at room temperature . The IUPAC name for this compound is 2-butylcyclopentanamine .


Molecular Structure Analysis

The InChI code for “2-Butylcyclopentan-1-amine” is 1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Butylcyclopentan-1-amine” is a liquid at room temperature . It has a molecular weight of 141.26 .

Scientific Research Applications

Radical Carboamination

Junichiro Kanazawa et al. (2017) developed a method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination. This technique is highlighted for its mild conditions, one-pot operation, and scalability, demonstrating the potential of 2-Butylcyclopentan-1-amine derivatives in expanding drug-like chemical space with improved pharmacokinetic properties Junichiro Kanazawa, K. Maeda, M. Uchiyama, 2017.

Aminoalkylation

J. Hughes et al. (2019) reported the first method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach, utilizing magnesium amides and alkyl electrophiles, tolerates various functional groups, underscoring the significance of 2-Butylcyclopentan-1-amine in the synthesis of bicyclo[1.1.1]pentane scaffolds for pharmaceutical applications J. Hughes et al., 2019.

CO2 Capture

Eleanor D. Bates et al. (2002) explored the synthesis and application of a task-specific ionic liquid for CO2 capture. The study demonstrates the versatility of amine derivatives in environmental applications, particularly in the reversible sequestration of CO2, showcasing the potential of 2-Butylcyclopentan-1-amine in the development of non-volatile, efficient CO2 capture reagents Eleanor D. Bates et al., 2002.

Amine-catalyzed Annulations

Chaolong Li et al. (2010) developed a tertiary amine-catalyzed formal annulation process for heterocyclic compound synthesis. This highlights the catalytic applications of amine derivatives in creating complex molecular architectures, further emphasizing the utility of 2-Butylcyclopentan-1-amine in organic synthesis Chaolong Li et al., 2010.

Nanoparticle Generation in Photopolymerization

Hong Chen et al. (2021) demonstrated the use of dyes based on 2,5-diethylene-cyclopentane-1-one in photoinitiating systems for free radical photopolymerization. This research underscores the role of 2-Butylcyclopentan-1-amine derivatives in material science, particularly in 3D printing and photopolymerization technologies Hong Chen et al., 2021.

Safety And Hazards

The safety information for “2-Butylcyclopentan-1-amine” indicates that it is a dangerous compound. The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-butylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPHDIPQLGWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylcyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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